![molecular formula C22H22N4O3S B2758366 N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 868212-64-0](/img/structure/B2758366.png)

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

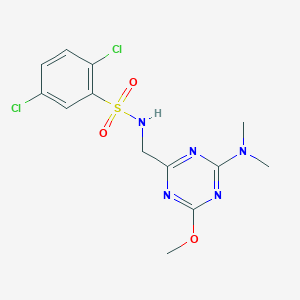

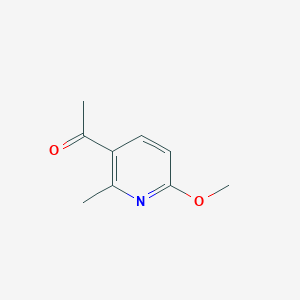

The compound “N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide” is a complex organic molecule. It contains a sulfamoyl group attached to a 4-methylpyrimidin-2-yl group and a phenyl group, which is further attached to a tetrahydronaphthalene-2-carboxamide group .

Synthesis Analysis

The synthesis of similar compounds usually involves multiple steps and various reagents. For instance, a precursor such as ethyl { [4- N - (4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate can be reacted with a variety of active methylene compounds to produce pyran, pyridine, and pyridazine derivatives .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would contain a total of 42 bonds, including 28 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 3 double bonds, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 secondary amide (aliphatic), 1 sulfonamide (thio-/dithio-) and 1 Pyrimidine .Wissenschaftliche Forschungsanwendungen

Antihypertensive and α-Blocking Agents

Compounds with structural similarities to the query chemical have been investigated for their potential as antihypertensive α-blocking agents. For instance, derivatives synthesized from thiazolylcarbamoyl acetate have shown good antihypertensive activity with low toxicity, indicating their potential in the development of new cardiovascular drugs (Abdel-Wahab et al., 2008).

Anticancer Activity

Naphthoquinone derivatives containing phenylaminosulfanyl moieties have been synthesized and demonstrated potent cytotoxic activity against various human cancer cell lines. Such compounds induce apoptosis and cell cycle arrest, offering insights into the development of new anticancer agents (Ravichandiran et al., 2019).

Organic Synthesis and Ligand Development

Research into the development of new amide ligands for Cu-catalyzed coupling reactions highlights the versatility of naphthalene derivatives in facilitating pharmaceutical and chemical syntheses, providing a foundation for the development of novel synthetic methodologies (Ma et al., 2017).

PET Imaging Agents

The synthesis of carbon-11 labeled naphthalene-sulfonamides as potential PET imaging agents for human CCR8 illustrates the application of structurally complex naphthalene derivatives in the field of diagnostic imaging, contributing to the advancement of non-invasive imaging techniques (Wang et al., 2008).

Zukünftige Richtungen

The future research on this compound could involve studying its potential biological activities, given the presence of a sulfonamide group and a pyrimidine ring, which are known to exhibit various biological activities . Further studies could also focus on its synthesis and the exploration of its chemical reactions.

Eigenschaften

IUPAC Name |

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-15-12-13-23-22(24-15)26-30(28,29)20-10-8-19(9-11-20)25-21(27)18-7-6-16-4-2-3-5-17(16)14-18/h6-14H,2-5H2,1H3,(H,25,27)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABJYUANHRFBRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(CCCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2758287.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2758290.png)

![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2758294.png)

![methyl 4-{[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]amino}benzoate](/img/structure/B2758299.png)

![4-butyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2758300.png)

![2-Methoxyethyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B2758304.png)